4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione
Description
4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,5-dione core substituted with a tert-butoxy ethyl group. The oxazolidine-dione scaffold is characterized by a five-membered ring containing one oxygen atom (at position 1) and two ketone groups (at positions 2 and 5). The tert-butoxy ethyl substituent introduces steric bulk and lipophilicity, which may influence solubility, stability, and reactivity.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-5(14-9(2,3)4)6-7(11)13-8(12)10-6/h5-6H,1-4H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKASBCFBZTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)OC(=O)N1)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxazolidine derivative with a suitable alkylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule, such as the oxazolidine ring and the alkyl ether moiety .
Common Reagents and Conditions: Common reagents used in the reactions of 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxazolidinones, while reduction reactions may produce alcohol derivatives .
Scientific Research Applications
4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities. Additionally, in the industry, it is utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related dione-containing compounds, emphasizing differences in ring systems, substituents, and physicochemical properties.
Structural and Functional Differences
Core Ring System: Target Compound: Contains a 1,3-oxazolidine-2,5-dione ring (oxygen at position 1, ketones at 2 and 5). Analogs in : Pyrrolidine-2,5-dione derivatives (all-carbon five-membered ring with ketones at positions 2 and 5). However, the electronegative oxygen could increase polarity, affecting solubility .
Substituent Profiles: Target Compound: A tert-butoxy ethyl group provides steric hindrance and lipophilicity, which may reduce crystallization tendencies compared to aromatic substituents. Analogs in : Substituted with indole-piperidine-ethyl groups (e.g., 5-methoxyindole in 4f, 4i).
Hypothetical Comparison with the Target Compound
While direct data for 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione are unavailable, its tert-butoxy ethyl group likely reduces polarity and increases steric hindrance relative to the indole-piperidine analogs. This could result in:
- Lower Melting Point : Due to reduced crystallinity from aliphatic vs. aromatic substituents.
- Moderate Solubility : Lipophilic tert-butoxy groups may enhance organic solvent solubility but reduce aqueous solubility.
- Synthetic Challenges : Bulky substituents might lower reaction yields, as seen in 4g (41.7%) with simpler ethyl chains .
Research Implications and Limitations
The absence of experimental data for the target compound underscores the need for further synthesis and characterization studies. Structural analogs in highlight the critical role of substituents in modulating physicochemical properties, which can guide the design of oxazolidine-dione derivatives for applications in medicinal chemistry or materials science. Future work should prioritize X-ray crystallography (using tools like SHELXL ) to resolve conformational details and validate computational predictions.
Q & A
Q. What are the recommended synthetic routes for 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, starting with the functionalization of the oxazolidine-dione core. Key steps may include:
- Etherification : Introducing the tert-butoxyethyl group via nucleophilic substitution under anhydrous conditions (e.g., using tert-butyl alcohol and a base like NaH in toluene) .
- Cyclization : Formation of the oxazolidine-dione ring using carbodiimide coupling agents or other cyclodehydration methods.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Monitoring : Thin-layer chromatography (TLC) with UV visualization and nuclear magnetic resonance (NMR) spectroscopy (e.g., tracking the disappearance of starting material protons at δ 4.2–4.5 ppm) are critical .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butoxyethyl group (e.g., tert-butyl protons at δ 1.2 ppm) and oxazolidine-dione ring protons (δ 4.0–5.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides absolute configuration and bond-length validation, particularly for the oxazolidine-dione ring geometry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching C₁₀H₁₅NO₅) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butoxy group influence reactivity in nucleophilic reactions?
The bulky tert-butoxyethyl group imposes steric constraints, reducing accessibility to the oxazolidine-dione ring’s electrophilic sites (e.g., the 2- and 5-positions). This can be quantified via:
- Kinetic Studies : Compare reaction rates with/without the tert-butyl group using nucleophiles like amines or thiols.
- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) reveal steric maps and transition-state energies .
Example : In analogous compounds, tert-butyl groups reduce ring-opening reactivity by >50% in basic conditions .
Q. What strategies address contradictions in reported solubility data across solvents?
Discrepancies may arise from crystallinity differences or solvent polarity effects. Systematic approaches include:
- Solubility Screening : Use a standardized shake-flask method in solvents like DMSO, THF, and chloroform, with HPLC quantification .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) measures melting points to assess polymorphic forms affecting solubility .
Case Study : A related oxazolidine-dione showed 3x higher solubility in DMSO than ethanol due to hydrogen-bond acceptor capacity .
Q. How can computational models predict enzymatic interactions of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., hydrolases or kinases). Focus on the oxazolidine-dione’s electrophilic carbonyl groups as potential active sites .
- MD Simulations : GROMACS can model stability in enzyme binding pockets over 100-ns trajectories, highlighting interactions with catalytic residues .
Q. What are the challenges in resolving enantiomeric purity, and how can they be mitigated?
The stereogenic center at the oxazolidine ring’s 4-position requires chiral resolution:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients.
- Circular Dichroism (CD) : Validate enantiomers via Cotton effects near 220 nm .
Note : Racemization risks increase under acidic conditions—neutral pH during synthesis is critical .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to reconcile decomposition temperatures?
Divergent data (e.g., 150°C vs. 180°C) may stem from:
Q. Discrepancies in biological activity: Are assay conditions or stereochemistry responsible?
For example, conflicting IC₅₀ values in enzyme inhibition assays could arise from:
- Enantiomer-Specific Activity : Test isolated enantiomers using chiral HPLC-purified samples.
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
Methodological Best Practices
Q. How to optimize crystallization for X-ray studies?
Q. Validating synthetic intermediates: When to use in-situ vs. isolated characterization?
- In-Situ Monitoring : ReactIR tracks transient intermediates (e.g., iminium ions in cyclization).
- Isolation : For air-sensitive intermediates, use Schlenk techniques and low-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
